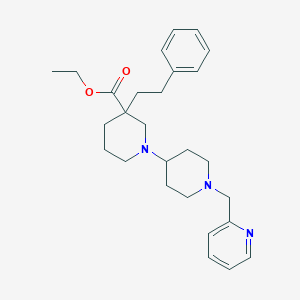![molecular formula C21H17ClN4O3 B5956422 [2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone](/img/structure/B5956422.png)
[2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone is a complex organic compound that features a combination of benzimidazole, oxazole, and benzoxazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone typically involves multi-step reactions. The process begins with the preparation of benzimidazole derivatives, which are synthesized by condensing o-phenylenediamine with formic acid or other aldehydes . The oxazole ring can be formed through cyclization reactions involving appropriate precursors under acidic or basic conditions . The final step involves the coupling of the benzimidazole and oxazole derivatives with the benzoxazepine moiety, often using nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole N-oxides, while reduction could yield partially hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, [2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function . The oxazole and benzoxazepine rings may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. This multi-target approach could explain its broad-spectrum biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Oxazole derivatives: Compounds containing the oxazole ring are studied for their potential as anti-inflammatory and antimicrobial agents.
Benzoxazepine derivatives: These compounds are explored for their neurological effects and potential use in treating psychiatric disorders.
Uniqueness
What sets [2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone apart is its combination of three distinct heterocyclic rings. This unique structure allows it to interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy and reduced resistance in therapeutic applications.
Properties
IUPAC Name |
[2-(benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c22-15-5-6-19-14(9-15)10-25(7-8-28-19)21(27)17-12-29-20(24-17)11-26-13-23-16-3-1-2-4-18(16)26/h1-6,9,12-13H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURDEEHULTWRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C3=COC(=N3)CN4C=NC5=CC=CC=C54)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-fluorobenzyl)-5-[1-(3-methoxypropanoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5956340.png)

![N-(dicyclopropylmethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5956346.png)
![3-ethyl-6-hydroxy-5-(1-methylbutyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B5956352.png)
![ethyl 4-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5956356.png)
![6-[isobutyl(methyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B5956363.png)
![7'-AMINO-2'-(ETHYLTHIO)-1-(4-FLUOROBENZYL)-2,4'-DIOXO-1,2,4',8'-TETRAHYDRO-3'{H}-SPIRO[INDOLE-3,5'-PYRIDO[2,3-{D}]PYRIMIDINE]-6'-CARBONITRILE](/img/structure/B5956372.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-chlorobenzamide](/img/structure/B5956378.png)
![N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)-4-methylbenzamide](/img/structure/B5956385.png)
![3-[2-oxo-2-[3-(4-phenylbenzoyl)piperidin-1-yl]ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5956392.png)
![1-(2-Chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B5956395.png)
![N-(4-methoxy-2,5-dimethylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5956407.png)
![ethyl 4-[2-(2-phenylethyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B5956425.png)

